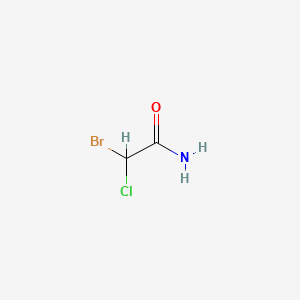

2-Bromo-2-chloroacetamide

Description

2-Bromo-2-chloroacetamide (CAS 62872-34-8) is a halogenated acetamide derivative with the molecular formula C₂H₃BrClNO and a molecular weight of 172.41 g/mol . It is characterized by the presence of both bromine and chlorine atoms on the α-carbon of the acetamide backbone. This compound is used in niche applications, including as a fungicidal agent in coatings and industrial products, where its dual halogenation enhances reactivity and antimicrobial efficacy . Its synthesis typically involves bromination and chloroacetylation steps, though detailed protocols are proprietary in industrial settings .

Propriétés

IUPAC Name |

2-bromo-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrClNO/c3-1(4)2(5)6/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRKWDWETUTQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617916 | |

| Record name | 2-Bromo-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62872-34-8 | |

| Record name | 2-Bromo-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromo-2-chloroacetamide can be synthesized through several methods. One common method involves the reaction of chloroacetyl chloride with bromine in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-2-chloroacetamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, often in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation may produce corresponding carboxylic acids .

Applications De Recherche Scientifique

2-Bromo-2-chloroacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine atoms into molecules.

Industry: It is used in the production of various chemicals and as a preservative in some formulations.

Mécanisme D'action

The mechanism of action of 2-Bromo-2-chloroacetamide involves its interaction with biological molecules. It can inhibit the growth of microorganisms by interfering with their metabolic processes. The compound may also interact with cellular proteins and enzymes, leading to the disruption of essential cellular functions . Molecular docking studies have shown that it can bind to specific receptors, further elucidating its mechanism of action .

Comparaison Avec Des Composés Similaires

Structural and Molecular Properties

The table below summarizes key structural and molecular differences between 2-bromo-2-chloroacetamide and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 62872-34-8 | C₂H₃BrClNO | 172.41 | Dual α-halogens (Br, Cl); planar carbamoyl |

| 2-Bromoacetamide | 683-57-8 | C₂H₄BrNO | 137.97 | Single α-bromine; N–H⋯O hydrogen bonding |

| 2-Bromo-2,2-difluoroacetamide | 2169-67-7 | C₂H₂BrF₂NO | 191.95 | Two α-fluorines; increased electronegativity |

| Bromochloroacetic acid | 5589-96-8 | C₂H₂BrClO₂ | 191.39 | Carboxylic acid group (replaces amide) |

| N-(4-Bromo-2-methylphenyl)-2-chloroacetamide (BMPCA) | N/A | C₉H₉BrClNO | 264.54 | Aromatic substitution; enhanced steric bulk |

Notes:

- 2-Bromoacetamide (CAS 683-57-8) lacks the chlorine atom, reducing its molecular weight and altering hydrogen-bonding patterns. Crystallographic studies reveal a monoclinic structure with N–H⋯O and C–H⋯Br interactions stabilizing a ladder-type network .

- Bromochloroacetic acid (CAS 5589-96-8), an acid derivative, exhibits higher water solubility and is studied for carcinogenic risks in drinking water .

- BMPCA incorporates a phenyl group, broadening antifungal applications but introducing steric hindrance that may limit reactivity .

Reactivity and Functional Differences

- Halogen Effects: The dual halogenation in this compound increases electrophilicity at the α-carbon compared to mono-halogenated analogs like 2-bromoacetamide. This enhances its ability to act as an alkylating agent in nucleophilic substitution reactions .

- Hydrogen Bonding : 2-Bromoacetamide forms R₂²(8) and R₂⁴(8) hydrogen-bonded motifs in its crystal lattice, while this compound’s packing is less documented but likely influenced by stronger halogen-halogen interactions .

- Acid vs. Amide : Bromochloroacetic acid’s carboxylic acid group confers higher acidity (pKa ~2.5) compared to the neutral acetamide derivatives, making it more reactive in aqueous environments .

Activité Biologique

2-Bromo-2-chloroacetamide is a halogenated acetamide compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanisms of action, inhibitory effects on enzymes, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound this compound is characterized by the presence of both bromine and chlorine substituents on the acetamide structure. This dual halogenation enhances its electrophilic nature, allowing it to interact with nucleophilic sites in biological molecules. The molecular formula is C₂H₂BrClN, with a molecular weight of approximately 172.48 g/mol.

The primary mechanism of action for this compound involves its role as an electrophile. It can react with nucleophiles such as amines and thiols in proteins, leading to modifications that can inhibit enzyme activity or alter cellular pathways. This interaction can result in significant biological effects, including enzyme inhibition and potential cytotoxicity.

Enzyme Inhibition Studies

Research has demonstrated that this compound can effectively inhibit specific enzymes, particularly penicillin acylases. A study indicated that the compound exhibited a slower rate of enzyme inactivation compared to other halogenated acetamides, making it a viable candidate for use in enzymatic reactions under controlled conditions. The following table summarizes the inhibition rates observed for various substrates:

| Substrate | Inhibition Rate (kin × 10⁴ min⁻¹) |

|---|---|

| Chloroacetamide | 1.1 ± 0.1 |

| Bromoacetamide | 47 ± 2 |

| Iodoacetamide | 364 ± 34 |

The data indicates that while this compound is less potent than iodoacetamide, it still demonstrates significant inhibitory effects on enzyme activity, which could be harnessed for therapeutic applications .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.